Cas no 1341098-73-4 (4-{(3-bromophenyl)methylamino}butan-2-ol)

4-{(3-bromophenyl)methylamino}butan-2-ol 化学的及び物理的性質
名前と識別子
-
- 4-{[(3-bromophenyl)methyl]amino}butan-2-ol
- 4-((3-Bromobenzyl)amino)butan-2-ol
- 2-Butanol, 4-[[(3-bromophenyl)methyl]amino]-
- 4-{(3-bromophenyl)methylamino}butan-2-ol
-
- インチ: 1S/C11H16BrNO/c1-9(14)5-6-13-8-10-3-2-4-11(12)7-10/h2-4,7,9,13-14H,5-6,8H2,1H3
- InChIKey: BRFUPPPZRKBTMF-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC(=C1)CNCCC(C)O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 154
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 32.299
4-{(3-bromophenyl)methylamino}butan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-161554-0.25g |
4-{[(3-bromophenyl)methyl]amino}butan-2-ol |
1341098-73-4 | 0.25g |
$683.0 | 2023-05-24 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01009533-1g |
4-{[(3-bromophenyl)methyl]amino}butan-2-ol |
1341098-73-4 | 95% | 1g |
¥3717.0 | 2023-04-03 | |
Enamine | EN300-161554-2.5g |
4-{[(3-bromophenyl)methyl]amino}butan-2-ol |
1341098-73-4 | 2.5g |
$1454.0 | 2023-05-24 | ||
Enamine | EN300-161554-50mg |
4-{[(3-bromophenyl)methyl]amino}butan-2-ol |
1341098-73-4 | 50mg |
$528.0 | 2023-09-23 | ||
Enamine | EN300-161554-250mg |
4-{[(3-bromophenyl)methyl]amino}butan-2-ol |
1341098-73-4 | 250mg |
$579.0 | 2023-09-23 | ||
Enamine | EN300-161554-500mg |
4-{[(3-bromophenyl)methyl]amino}butan-2-ol |
1341098-73-4 | 500mg |
$603.0 | 2023-09-23 | ||
Enamine | EN300-161554-5000mg |
4-{[(3-bromophenyl)methyl]amino}butan-2-ol |
1341098-73-4 | 5000mg |
$1821.0 | 2023-09-23 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1349391-2.5g |
4-((3-Bromobenzyl)amino)butan-2-ol |
1341098-73-4 | 95% | 2.5g |
¥39258.00 | 2024-08-09 | |
Enamine | EN300-161554-10.0g |
4-{[(3-bromophenyl)methyl]amino}butan-2-ol |
1341098-73-4 | 10g |
$3191.0 | 2023-05-24 | ||
Enamine | EN300-161554-1.0g |
4-{[(3-bromophenyl)methyl]amino}butan-2-ol |
1341098-73-4 | 1g |
$743.0 | 2023-05-24 |
4-{(3-bromophenyl)methylamino}butan-2-ol 関連文献
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
4-{(3-bromophenyl)methylamino}butan-2-olに関する追加情報
4-{(3-bromophenyl)methylamino}butan-2-ol (CAS No. 1341098-73-4)
4-{(3-bromophenyl)methylamino}butan-2-ol is a versatile organic compound with the CAS registry number 1341098-73-4. This compound belongs to the class of secondary alcohols and features a unique combination of functional groups, making it a valuable intermediate in organic synthesis and drug development. The molecule consists of a butanediol backbone with a bromophenylmethylamino substituent, which introduces both electronic and steric effects that can be exploited in various chemical reactions.
The synthesis of 4-{(3-bromophenyl)methylamino}butan-2-ol typically involves multi-step processes, including nucleophilic substitution, amine alkylation, and reduction reactions. Recent advancements in catalytic asymmetric synthesis have enabled the preparation of enantiomerically enriched versions of this compound, which are highly desirable for pharmacological studies. The presence of the bromine atom in the aromatic ring provides an additional site for further functionalization, such as Suzuki-Miyaura coupling or other cross-coupling reactions, allowing for the construction of more complex molecular architectures.
One of the most promising applications of 4-{(3-bromophenyl)methylamino}butan-2-ol lies in its use as a building block for bioactive molecules. Researchers have explored its potential as a precursor for kinase inhibitors, where the amino alcohol functionality can serve as a hinge-binding motif. For instance, studies have shown that derivatives of this compound exhibit inhibitory activity against tyrosine kinases, which are key targets in cancer therapy. Additionally, the compound's ability to form hydrogen bonds and its moderate lipophilicity make it an attractive candidate for modulating protein-protein interactions.
In terms of pharmacokinetics, 4-{(3-bromophenyl)methylamino}butan-2-ol has been evaluated for its absorption, distribution, metabolism, and excretion (ADME) properties. Preclinical studies indicate that the compound has reasonable bioavailability when administered orally, though its metabolic stability remains a focus of ongoing research. Efforts are being made to optimize its pharmacokinetic profile through structural modifications, such as altering the substituents on the phenyl ring or modifying the alcohol group to enhance solubility and reduce clearance rates.
The stereochemistry of 4-{(3-bromophenyl)methylamino}butan-2-ol plays a critical role in its biological activity. Enantiomeric excess (ee) has been shown to significantly influence both potency and selectivity in vitro. For example, one enantiomer may exhibit superior inhibitory activity against a specific enzyme compared to its mirror image. This highlights the importance of chiral resolution techniques in the preparation of this compound for therapeutic applications.
From an environmental standpoint, 4-{(3-bromophenyl)methylamino}butan-2-ol has been assessed for its biodegradability and ecotoxicological effects. Initial studies suggest that it is not inherently toxic to aquatic organisms at concentrations relevant to industrial discharges; however, further testing is required to fully understand its impact on ecosystems. Regulatory agencies are increasingly emphasizing green chemistry principles in drug development, and compounds like this one are being designed with sustainability in mind.
In conclusion, 4-{(3-bromophenyl)methylamino}butan-2-ol (CAS No. 1341098-73-4) is a multifaceted organic compound with significant potential in pharmaceutical research and organic synthesis. Its unique structure enables diverse applications ranging from enzyme inhibition to material science. As research continues to uncover new synthetic pathways and biological functions for this compound, it is poised to play an increasingly important role in advancing modern medicine.
1341098-73-4 (4-{(3-bromophenyl)methylamino}butan-2-ol) 関連製品
- 2227818-03-1((2R)-4-(4,6-dichloropyrimidin-5-yl)butan-2-amine)
- 1806626-83-4(Ethyl 2-(3-chloro-2-oxopropyl)-3-fluorobenzoate)
- 2227914-52-3(rac-(1R,2R)-2-(1-ethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid)
- 2228558-90-3(tert-butyl 3-(1-cyano-3-oxocyclobutyl)morpholine-4-carboxylate)
- 1698576-98-5(tert-butyl 2-[(4-amino-1-methyl-1H-pyrazol-3-yl)sulfanyl]acetate)
- 1340115-97-0(1-(aminomethyl)-3-ethylcyclohexan-1-ol)
- 1804910-40-4(Ethyl 5-cyano-3-fluoro-2-methoxybenzoate)
- 2227807-47-6(rac-(1R,3R)-2,2-dimethyl-3-(3-methyl-1-benzofuran-2-yl)cyclopropane-1-carboxylic acid)
- 2092311-49-2(5-bromo-2-fluoro-3-(hydroxymethyl)benzoic acid)
- 2640965-68-8(3-(4-methoxyphenyl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]propan-1-one)




